5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid
Description
5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid is an azo compound characterized by a salicylic acid backbone substituted with a sulphonic acid group at position 3 and an azo-linked 4-amino-5-methoxy-2-tolyl moiety.
The compound’s applications likely span industrial dyes, pharmaceuticals, or analytical chemistry, given its structural similarity to other azo dyes and prodrugs. For instance, sulphonated azo dyes are widely used in textile industries due to enhanced water solubility, while azo-based prodrugs (e.g., sulfasalazine) leverage bacterial azoreductase activity for targeted drug release in the colon .
Structure
3D Structure
Properties
CAS No. |
85720-90-7 |
|---|---|
Molecular Formula |
C15H15N3O7S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxy-3-sulfobenzoic acid |
InChI |
InChI=1S/C15H15N3O7S/c1-7-3-10(16)12(25-2)6-11(7)18-17-8-4-9(15(20)21)14(19)13(5-8)26(22,23)24/h3-6,19H,16H2,1-2H3,(H,20,21)(H,22,23,24) |
InChI Key |
ZDLFHKYUFGJLLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)O)O)C(=O)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-sulfosalicylic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic medium.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Biochemical Applications
1. Protein Interaction Studies
Research indicates that 5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid can interact with proteins and nucleic acids. Preliminary studies suggest these interactions may alter the stability and function of biomolecules, making it a candidate for therapeutic applications. Understanding these interactions is vital for assessing safety profiles and potential therapeutic uses.
2. Antioxidant Activity
The compound has been investigated for its antioxidant properties. Studies show that it can scavenge free radicals, which are implicated in various diseases, thereby suggesting potential use in developing antioxidant therapies.
Analytical Chemistry
1. Dye Applications
Due to its azo structure, the compound can be utilized as a dye in various applications, including textiles and biological staining. Its ability to form stable complexes with metal ions further enhances its utility in colorimetric assays.
2. Chromatographic Techniques
The compound has been employed in high-performance liquid chromatography (HPLC) as a reagent for detecting specific analytes due to its distinctive spectral properties. This application is particularly useful in environmental monitoring and food safety testing.
Material Science
1. Sensor Development
Research indicates the potential for using this compound in the development of sensors for detecting heavy metals and other pollutants. Its reactivity with various ions makes it suitable for creating sensitive detection systems .
2. Photovoltaic Applications
The compound's unique electronic properties have led to investigations into its use in organic photovoltaic devices. Its ability to absorb light efficiently could enhance the performance of solar cells.
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-Amino-5-methoxy-2-tolyl)azo]-3-sulfosalicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s sulfosalicylic acid moiety can chelate metal ions, influencing enzymatic activities and cellular processes.
Comparison with Similar Compounds
Azo Dyes with Sulphonic Acid Groups
Compounds like 5-amino-3-sulfosalicylic acid (EC 228-262-3) share the sulphonated salicylic acid core but lack the azo-linked aromatic group. This absence reduces their ability to form metal complexes or act as dyes but enhances their utility as intermediates in pharmaceutical synthesis . In contrast, 5-[(4-[(7-amino-1-hidroksi-3-sülfo-2-naftil)azo]-2,5-dietoksifenil)azo]-2-[(3-fosfonofenil)azo]benzoic acid () features multiple azo and sulphonic groups, improving solubility and metal-binding capacity, albeit with increased environmental persistence due to structural complexity .
Azo Prodrugs
The 5-[4-(benzoxazol-2-yl-5-acetic acid)phenylazo]-2-hydroxybenzoic acid prodrug () shares a salicylic acid backbone linked via an azo bond to a bioactive carrier. Key differences include:
- Stability : The target compound’s sulphonic group may enhance aqueous solubility but reduce stability in acidic environments compared to benzoxazole-linked prodrugs, which show controlled degradation under colonic conditions .
- Bioactivity: The benzoxazole prodrug exhibits dual anti-inflammatory activity (from 5-aminosalicylic acid and the benzoxazole moiety), whereas the target compound’s toluidine group may prioritize dyeing or metal-chelation applications .
Spectral and Photochemical Properties
Electronic spectra of azo derivatives (, Table 4) reveal that substituents significantly influence λmax. For example:
- Electron-donating groups (e.g., -OCH3, -NH2) redshift absorption due to enhanced conjugation.
- Sulphonic acid groups increase polarity, shifting spectra toward shorter wavelengths in polar solvents.
The target compound’s methoxy and amino groups likely result in λmax >450 nm, comparable to dyes used in textiles. Photodegradation studies (, Figure 13) indicate that similar azo dyes degrade by ~40–60% under UV irradiation (250 W, 180 min), with sulphonated variants showing slower degradation due to stabilising effects of the sulphonic group .
Metal Complexation Behavior
Studies on Zn<sup>II</sup>, Cd<sup>II</sup>, and Hg<sup>II</sup> complexes with azo ligands () demonstrate that:
- Azo and hydroxyl groups act as bidentate ligands, forming stable 1:2 (metal:ligand) complexes.
- Stability constants (log K) range from 8–12, depending on the metal ion and substituents. The target compound’s sulphonic group may enhance solubility but reduce metal affinity compared to O,O-dihydroxy azo dyes, which exhibit superior chelation .
Biological Activity
5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid, also known as sulfasalicylic acid derivative, is a compound characterized by its azo group and sulfonic acid moiety. This compound has garnered attention for its potential biological activities, including its interactions with proteins and nucleic acids, which may have implications in therapeutic applications.
- Molecular Formula : C₁₅H₁₅N₃O₇S
- Molar Mass : 381.36 g/mol
- CAS Number : 85720-90-7
The compound's structure features an azo linkage (-N=N-) that connects an aromatic amine to a sulfonic acid derivative of salicylic acid, contributing to its unique reactivity profile and solubility in aqueous environments .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Its structural features may enhance its interaction with microbial cell membranes, leading to increased efficacy .
- Protein Interaction : Interaction studies have indicated that this compound can bind to proteins and nucleic acids, potentially altering their functions or stability. Understanding these interactions is crucial for assessing the compound's safety profile and therapeutic potential.
Antimicrobial Efficacy
A study published in 2024 explored the antimicrobial effects of various azo compounds, including this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
Protein Binding Studies
In another investigation focusing on protein interactions, researchers used spectroscopic techniques to analyze how the compound binds to bovine serum albumin (BSA). The binding constant was found to be , indicating a strong affinity for BSA, which is crucial for understanding its pharmacokinetic properties .
Q & A
Q. What are the optimal synthetic routes for 5-((4-Amino-5-methoxy-2-tolyl)azo)-3-sulphosalicylic acid?
- Methodological Answer : The synthesis typically involves azo coupling between 4-amino-5-methoxy-o-toluidine and 3-sulphosalicylic acid under controlled pH (4–6) and low temperatures (0–5°C). Computational reaction path screening (e.g., quantum chemical calculations) can optimize diazotization and coupling steps by predicting intermediates and transition states. Traditional methods may require iterative pH adjustments and purification via recrystallization .
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 350–450 nm) to assess purity, coupled with mass spectrometry for molecular weight confirmation. Structural validation requires H/C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid groups (δ 110–120 ppm for C). Cyclic voltammetry (CV) at pH 1–2 (0.1 M HCl) can detect redox-active azo groups, with oxidation peaks near +0.5 V vs. Ag/AgCl .
Q. What solvents and conditions are suitable for its dissolution in experimental workflows?
- Methodological Answer : The compound is polar due to the sulfonic acid group. Use dimethyl sulfoxide (DMSO) or aqueous buffers (pH >7) for dissolution. For spectroscopic studies, prepare stock solutions in 0.1 M NaOH (pH 12) to ensure deprotonation of the sulfonic acid group. Avoid organic solvents like chloroform due to poor solubility .
Advanced Research Questions
Q. How does the redox behavior of the azo group influence its analytical detection?
- Methodological Answer : The azo group (-N=N-) undergoes reversible reduction at -0.3 to -0.6 V (vs. SCE) in acidic media, detectable via CV. Coupling rotating disk electrode (RDE) voltammetry with controlled potential electrolysis can quantify electron transfer kinetics (e.g., rate constants ). Adjust pH (1–7) to study proton-coupled electron transfer mechanisms, critical for sensor design .
Q. What strategies resolve structural isomers or impurities formed during synthesis?
- Methodological Answer : Epimers or regioisomers may co-elute in HPLC. Use chiral columns (e.g., Chiralpak IA) with acetonitrile/0.1% trifluoroacetic acid gradients. For sulfonic acid positional isomers, ion-pair chromatography (e.g., tetrabutylammonium bromide) improves resolution. Validate with 2D NMR (COSY, NOESY) to distinguish substituent positions .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to proteins (e.g., serum albumin). Parameterize the sulfonic acid group using density functional theory (DFT) to calculate partial charges. Validate with surface plasmon resonance (SPR) for experimental values .
Q. What are the challenges in quantifying sulfonic acid degradation products under varying pH?
- Methodological Answer : The sulfonic acid group hydrolyzes slowly in acidic conditions (pH <3). Monitor degradation via LC-MS/MS with a C18 column and 0.1% formic acid in water/acetonitrile. Use isotopically labeled internal standards (e.g., C-3-sulphosalicylic acid) to correct matrix effects. Kinetic studies at 25–50°C determine activation energy () for degradation .
Data Analysis & Contradiction Handling
Q. How to address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Variations in NMR shifts may arise from solvent deuteration (DMSO-d6 vs. D2O) or pH. Standardize sample preparation (e.g., 10 mg/mL in DMSO-d6 + 1% TMS). Cross-reference with solid-state NMR to assess crystallinity effects. For conflicting HPLC retention times, calibrate columns with certified reference materials .
Q. What experimental controls are critical for reproducibility in azo coupling reactions?
- Methodological Answer : Control diazonium salt stability by maintaining temperature <5°C and adding NaNO in stoichiometric excess (1.2–1.5 equiv). Monitor coupling efficiency via in situ UV-vis (λ = 450–500 nm for azo bond formation). Include blank reactions without coupling agents to identify side products .
Q. How to optimize photostability studies for applications in light-sensitive environments?
- Methodological Answer :
Expose samples to UV light (λ = 365 nm) in a photoreactor and quantify degradation via HPLC. Use actinometry (ferrioxalate) to calibrate light intensity. Add radical scavengers (e.g., ascorbic acid) to assess oxidative pathways. Data fitting with the Kubelka-Munk model predicts degradation kinetics under ambient light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

